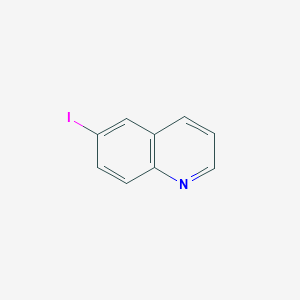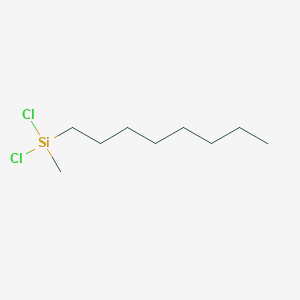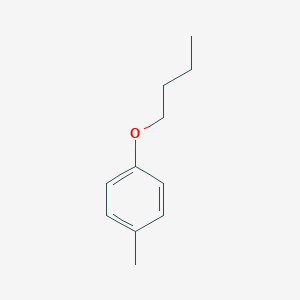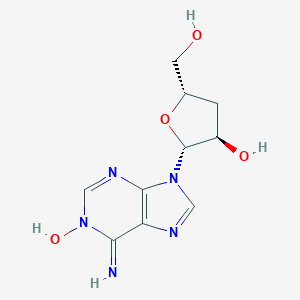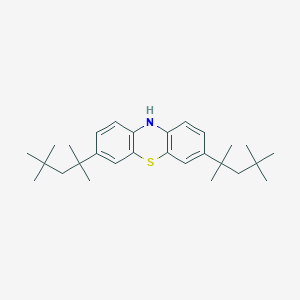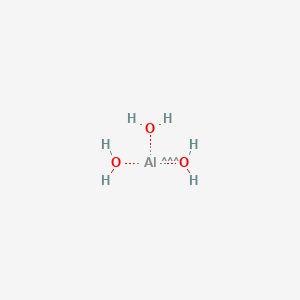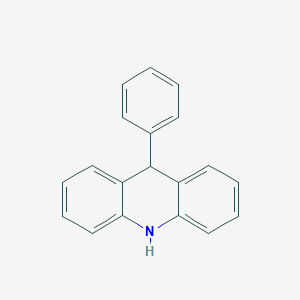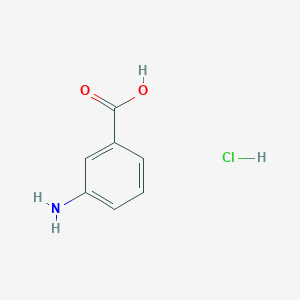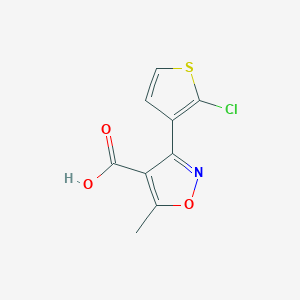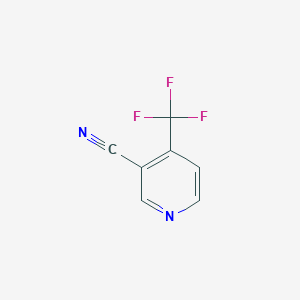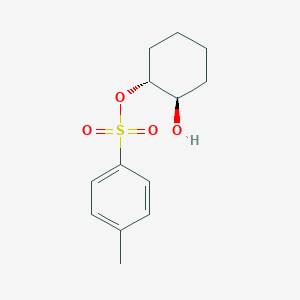
(1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate is a chemical compound with potential therapeutic applications. It is commonly known as HHC or HHC-4MBS and has been the subject of extensive scientific research in recent years.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate involves the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. It also acts on the endocannabinoid system by binding to the CB2 receptor, which is involved in the regulation of immune function and inflammation.
Effets Biochimiques Et Physiologiques
Studies have shown that (1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate can reduce inflammation and pain in animal models of arthritis, neuropathic pain, and multiple sclerosis. It has also been found to protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease. Furthermore, it has been shown to have a favorable safety profile with no significant toxic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate in lab experiments include its potent anti-inflammatory and analgesic properties, as well as its ability to cross the blood-brain barrier and target the central nervous system. However, its limitations include the need for further studies to determine optimal dosages and treatment regimens, as well as its potential interactions with other drugs.
Orientations Futures
For (1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate include the development of novel formulations for improved delivery and efficacy. In addition, further studies are needed to investigate its potential therapeutic applications in other diseases such as cancer and autoimmune disorders. Furthermore, research is needed to elucidate its mechanism of action and potential interactions with other drugs.
Conclusion:
In conclusion, (1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate is a promising compound with potential therapeutic applications in various fields of medicine. Its anti-inflammatory, analgesic, and neuroprotective properties make it a promising candidate for the treatment of diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. However, further studies are needed to determine optimal dosages and treatment regimens, as well as its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of (1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate involves the reaction of 4-methylbenzenesulfonyl chloride with (1R,2R)-2-hydroxycyclohexylamine in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain a white solid with a melting point of 118-120°C.
Applications De Recherche Scientifique
(1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate has been studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, analgesic, and neuroprotective properties. In addition, it has shown promise in the treatment of various diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
15051-90-8 |
|---|---|
Nom du produit |
(1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate |
Formule moléculaire |
C13H18O4S |
Poids moléculaire |
270.35 g/mol |
Nom IUPAC |
[(1R,2R)-2-hydroxycyclohexyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O4S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h6-9,12-14H,2-5H2,1H3/t12-,13-/m1/s1 |
Clé InChI |
BIZMDVFWYSXYEJ-CHWSQXEVSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCCC[C@H]2O |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2O |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



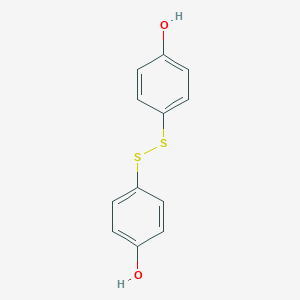
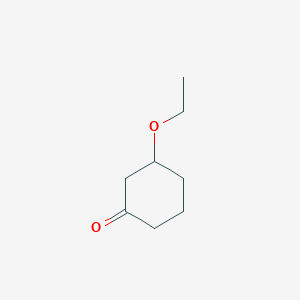
![5,8-Dichloropyrazino[2,3-d]pyridazine](/img/structure/B82115.png)
